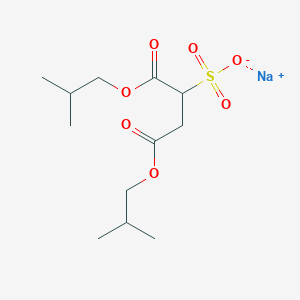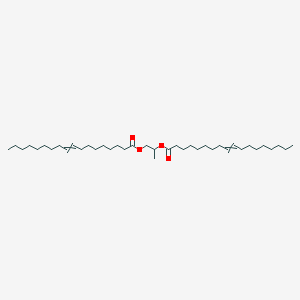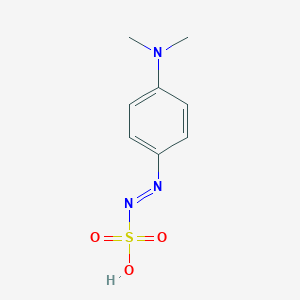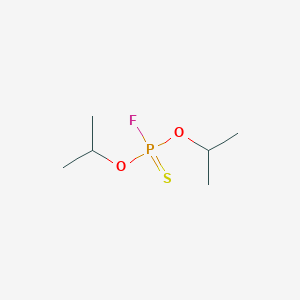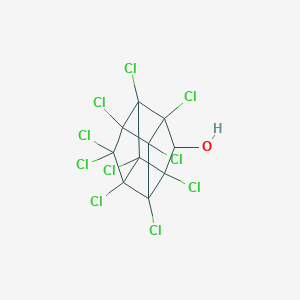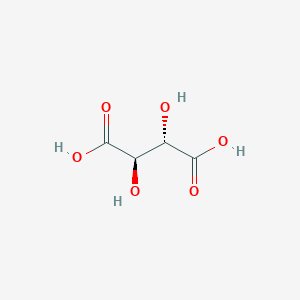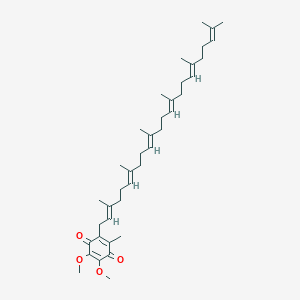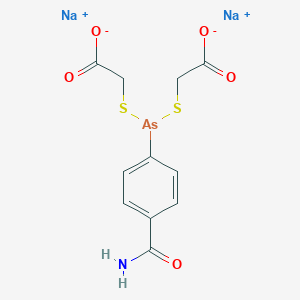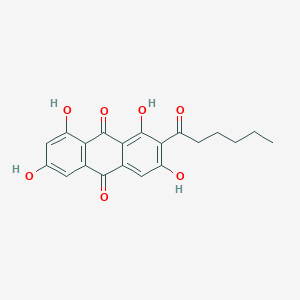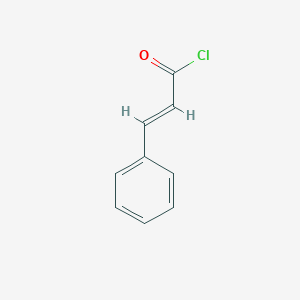
シンナモイルクロリド
概要
説明
Cinnamoyl chloride, also known as trans-3-Phenylacryloyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of cinnamic acid derivatives, which are important intermediates in the pharmaceutical and fragrance industries .
科学的研究の応用
作用機序
Target of Action
Cinnamoyl chloride, a derivative of cinnamic acid, is known for its antimicrobial activity . The primary targets of cinnamoyl chloride are the plasma membranes of microorganisms . It also targets specific proteins in microorganisms, such as caHOS2 and caRPD3 in C. albicans, and saFABH in S. aureus .
Mode of Action
Cinnamoyl chloride interacts with its targets primarily through plasma membrane disruption , nucleic acid damage , and protein damage . It also induces the production of intracellular reactive oxygen species . For instance, certain derivatives of cinnamoyl chloride have been found to interact directly with ergosterol present in the fungal plasma membrane and with the cell wall .
Biochemical Pathways
Cinnamoyl chloride affects the biosynthesis of monolignols in plants . It hydrogenates hydroxycinnamoyl-CoA thioesters, producing the corresponding hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction . This reaction is the first committed step towards the biosynthesis of monolignols .
Pharmacokinetics
Its molecular weight is166.604 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of cinnamoyl chloride’s action is the inhibition of microbial growth due to the disruption of plasma membranes, damage to nucleic acids and proteins, and induction of reactive oxygen species . This leads to its antimicrobial, antifungal, and anti-mycobacterial activities .
Action Environment
The action of cinnamoyl chloride can be influenced by environmental factors. For instance, it is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, the environment in which cinnamoyl chloride is used can significantly impact its action, efficacy, and stability.
Safety and Hazards
将来の方向性
Cinnamoyl chloride and its derivatives have shown potential in antimicrobial activity and as EGFR kinase inhibitors . This suggests that they could be further explored for their potential uses in medical and pharmaceutical applications . More details about its future directions can be found in the relevant papers .
生化学分析
Biochemical Properties
Cinnamoyl chloride plays a role in biochemical reactions, particularly in the synthesis of cinnamoyl-CoA, a key intermediate in the biosynthesis of lignin . Lignin is a complex organic polymer that provides structural support to plant cell walls. Cinnamoyl-CoA reductase (CCR) is the first committed enzyme in this pathway, catalyzing the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes .
Cellular Effects
These compounds interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Molecular Mechanism
The molecular mechanism of Cinnamoyl chloride involves its conversion to cinnamoyl-CoA, which is then reduced by CCR to form hydroxycinnamaldehydes, a key step in lignin biosynthesis
Metabolic Pathways
Cinnamoyl chloride is involved in the monolignol pathway for lignin biosynthesis . This pathway involves the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes by the enzyme CCR .
Subcellular Localization
Related enzymes such as CCR have been found to localize in peroxisomes
準備方法
Synthetic Routes and Reaction Conditions
Cinnamoyl chloride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the resulting cinnamoyl chloride is purified by distillation .
Another method involves the use of silicon tetrachloride as an acyl chlorination reagent. In this process, cinnamic acid reacts with silicon tetrachloride at temperatures between 60-70°C for 2-4 hours to produce cinnamoyl chloride .
Industrial Production Methods
In industrial settings, cinnamoyl chloride is often produced using thionyl chloride and cinnamyl alcohol as raw materials. This method is advantageous because it does not require a solvent, and the waste gases produced during the reaction are absorbed by a tail gas absorption apparatus. This process is cost-effective, environmentally friendly, and suitable for large-scale production .
化学反応の分析
Types of Reactions
Cinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form cinnamides and cinnamates, respectively.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form ββ-diphenylpropiophenone.
Hydrolysis: It hydrolyzes in the presence of water to form cinnamic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of cinnamoyl chloride from cinnamic acid.
Silicon Tetrachloride: Used as an acyl chlorination reagent in the preparation of cinnamoyl chloride.
Aluminum Chloride: Used as a catalyst in Friedel-Crafts acylation reactions.
Major Products Formed
Cinnamides: Formed by the reaction of cinnamoyl chloride with amines.
Cinnamates: Formed by the reaction of cinnamoyl chloride with alcohols.
ββ-Diphenylpropiophenone: Formed in Friedel-Crafts acylation reactions.
類似化合物との比較
Cinnamoyl chloride can be compared with other similar compounds, such as:
Cinnamyl Alcohol: This compound is used as a starting material in the industrial production of cinnamoyl chloride.
Cinnamyl Chloride: Similar to cinnamoyl chloride, but with a different functional group (chlorine attached to a different carbon atom).
Cinnamoyl chloride is unique due to its high reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its versatility and importance in scientific research and industrial applications.
特性
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-09-6, 102-92-1 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoyl chloride, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



